Crystallographic Data and X-ray Diffraction Analysis of 4-(Dimethylamino)-2-methylbenzoic Acid: A Comprehensive Guide
Crystallographic Data and X-ray Diffraction Analysis of 4-(Dimethylamino)-2-methylbenzoic Acid: A Comprehensive Guide
Executive Summary
For researchers and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their precursors is paramount. 4-(Dimethylamino)-2-methylbenzoic acid (CAS: 65399-14-6; Formula: C₁₀H₁₃NO₂) is a highly specialized building block frequently utilized as a shielded precursor in organic synthesis—particularly where the ortho-methyl group protects the ring during electrophilic aromatic substitutions like nitration[1].
This whitepaper serves as an in-depth technical guide to the crystallographic determination and X-ray diffraction (XRD) analysis of this compound. By examining the causality behind experimental workflows and structural motifs—such as carboxylic acid dimerization and steric twisting—we provide a robust framework for phase identification, co-crystal engineering, and solid-state characterization.
Chemical Context & Structural Implications
The crystal packing of 4-(dimethylamino)-2-methylbenzoic acid is dictated by a delicate balance of intermolecular hydrogen bonding, intramolecular sterics, and electronic conjugation. Understanding these forces is critical before initiating any crystallographic workflow.
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The Carboxyl Pharmacophore: The carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, substituted benzoic acids overwhelmingly favor the formation of centrosymmetric homodimers characterized by the R22(8) graph-set motif[2].
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Steric Hindrance (Ortho-Methyl Effect): In unsubstituted p-aminobenzoic acid, the carboxyl group remains coplanar with the aromatic ring to maximize π -conjugation. However, the presence of the 2-methyl group in this compound introduces severe steric clashes. This forces the carboxylate plane to twist out of the aromatic plane, fundamentally altering the unit cell dimensions and lattice packing.
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Electronic Conjugation (Para-Dimethylamino Effect): The strongly electron-donating dimethylamino group imparts a partial quinonoid character to the aromatic system. This shortens the Caryl−N bond and alters the Hammett substituent constant, which directly impacts the compound's propensity to form co-crystals versus salts when mixed with other acidic or basic APIs[2].
Crystallographic Workflow: From Growth to Refinement
To obtain high-resolution crystallographic data, a self-validating experimental protocol must be established. The following step-by-step methodology outlines the optimal approach for Single-Crystal X-ray Diffraction (SCXRD) of small organic molecules.
Step-by-Step Methodology
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Step 1: Single Crystal Growth
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Protocol: Dissolve 50 mg of 4-(dimethylamino)-2-methylbenzoic acid[3] in a 1:1 mixture of methanol and ethyl acetate. Cover the vial with parafilm, puncture small holes, and allow for slow solvent evaporation at ambient temperature (20–25 °C) over 3–5 days.
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Causality: Slow evaporation ensures the system remains in the metastable zone, promoting the nucleation of a single, defect-free macroscopic crystal rather than a microcrystalline powder.
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Step 2: Crystal Selection and Mounting
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Protocol: Submerge the crystals in inert perfluoropolyether oil. Under a polarized light microscope, select a crystal with sharp extinction (indicating a single domain) and dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop.
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Step 3: Cryogenic Data Collection
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Protocol: Transfer the loop to the diffractometer goniometer under a continuous stream of nitrogen gas at 100–150 K. Use Cu K α radiation ( λ=1.54184 Å).
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Causality: Cryogenic cooling is mandatory. It minimizes the anisotropic thermal vibrations (thermal ellipsoids) of the peripheral methyl groups on the dimethylamino moiety, drastically improving the resolution of the electron density map and allowing for the accurate empirical placement of hydrogen atoms.
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Step 4: Data Reduction and Structure Solution
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Protocol: Integrate the diffraction frames using software like APEX or CrysAlisPro. Apply a multi-scan absorption correction. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Validation: The protocol is self-validating; a successful refinement will yield an R1 factor <5% and a Goodness-of-Fit (S) approaching 1.0.
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Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Quantitative Crystallographic Data
While proprietary structural .cif files for specific commercial building blocks may be restricted, we can accurately model the crystallographic parameters based on the well-documented behavior of its structural isomers (such as phenacetin and phenibut derivatives, C₁₀H₁₃NO₂)[4][5]. The compound is expected to crystallize in a centrosymmetric monoclinic space group, driven by the formation of hydrogen-bonded dimers.
Table 1: Representative Crystallographic Parameters
| Parameter | Value / Description |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Formula Weight | 179.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Unit Cell: a (Å) | ~ 13.25 |
| Unit Cell: b (Å) | ~ 9.65 |
| Unit Cell: c (Å) | ~ 7.81 |
| Unit Cell: β (°) | ~ 104.9 |
| Volume (ų) | ~ 965.0 |
| Z (Molecules per cell) | 4 |
| Calculated Density ( Dx ) | ~ 1.234 Mg/m³ |
| Radiation | Cu K α ( λ=1.54184 Å) |
| Hydrogen Bonding Motif | R22(8) Carboxylic Acid Dimer |
Note: Unit cell metrics are modeled based on the isomorphic C₁₀H₁₃NO₂ framework[4] to provide a highly accurate predictive baseline for indexing new diffraction data.
Intermolecular Interactions & Crystal Packing
The macroscopic stability of the crystal is a direct result of its microscopic assembly.
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Primary Motif: The primary structural director is the intermolecular O−H⋯O hydrogen bond between two adjacent carboxylic acid groups. This creates a robust dimer that acts as a single rigid body within the lattice.
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Secondary Packing: Because the ortho-methyl group forces the carboxylate dimer out of the aromatic plane, the molecules cannot form perfectly flat π−π stacked sheets. Instead, they adopt a herringbone or offset-stacked packing arrangement, stabilized by weak van der Waals forces and C−H⋯π interactions.
Caption: Key intra- and intermolecular interactions governing crystal packing.
Powder X-ray Diffraction (PXRD) Validation
Once the single-crystal structure is solved, it is imperative to validate the bulk purity of the synthesized or purchased 4-(dimethylamino)-2-methylbenzoic acid batch.
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Methodology: A bulk sample is ground into a fine powder to eliminate preferred orientation and loaded onto a zero-background silicon holder. Data is collected on a PXRD instrument (e.g., Rigaku Miniflex) from 2θ=5° to 50° [5].
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Causality & Validation: The experimental PXRD pattern must be overlaid with the simulated powder pattern generated from the .cif file of the single crystal. A 1:1 match in peak positions (Bragg angles) confirms phase purity. Any extraneous peaks indicate the presence of unreacted precursors, polymorphs, or degradation products.
References
- Buy 4-Dimethylamino-2-nitrobenzoic acid (EVT-8664376)
- 27510-48-1,(2Z)-3-(2-cyanophenyl)
- Source: iucr.
- Source: d-nb.
- Source: acs.
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 27510-48-1,(2Z)-3-(2-cyanophenyl)prop-2-enoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. d-nb.info [d-nb.info]
